6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one
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Description
6-hydroxy-3-(trichloromethyl)-2-benzofuran-1(3H)-one is a useful research compound. Its molecular formula is C9H5Cl3O3 and its molecular weight is 267.49. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Functionalization
Researchers have developed efficient methods for synthesizing highly functionalized benzofurans, which are key intermediates for further chemical transformations. For instance, the base-catalyzed condensation of o-hydroxyphenones with 1,1-dichloroethylene has been reported to generate chloromethylene furans, which readily rearrange into benzofuran carbaldehydes under mild acidic conditions (Schevenels et al., 2012). This process highlights a connective assembly approach for the preparation of these compounds, indicating its importance in synthetic organic chemistry.
Material Science Applications
In the field of materials science, benzofuran derivatives have been utilized to improve the performance of organic electronic devices. A study on the solubilities of specific benzofuran-containing compounds in various solvents demonstrated their potential in optimizing the fabrication of bulk heterojunction solar cells, leading to enhanced power conversion efficiencies (Walker et al., 2011). This systematic approach to solvent selection based on cohesive energy densities underscores the relevance of benzofuran derivatives in developing advanced materials for energy applications.
Novel Compound Synthesis
The synthesis of novel compounds featuring the benzofuran moiety is a significant area of research. For example, the electrochemical synthesis of new benzofuran derivatives via oxidation of dihydroxybenzoic acid in the presence of specific nucleophiles has been explored, demonstrating the versatility of electrochemical methods in heterocyclic chemistry (Moghaddam et al., 2006). This study presents an innovative route to benzofuran derivatives, highlighting their potential in diverse synthetic applications.
Chemosensors Development
The synthesis and study of crown-containing chemosensors based on benzofuran derivatives for the detection of alkali and alkali-earth metal ions is another intriguing application. These chemosensors exhibit changes in absorption and emission spectra upon complexation with metal ions, indicating their utility in analytical chemistry (Dubonosov et al., 2008). Such research demonstrates the functional diversity of benzofuran derivatives, extending their applications beyond traditional synthetic chemistry to include sensor technologies.
Properties
IUPAC Name |
6-hydroxy-3-(trichloromethyl)-3H-2-benzofuran-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3O3/c10-9(11,12)7-5-2-1-4(13)3-6(5)8(14)15-7/h1-3,7,13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSWQBGRTOQUBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC2C(Cl)(Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.